molecular formula C17H14FIN2O4S B2788035 3-(6-fluoro-1H-indol-3-yl)-2-(4-iodobenzenesulfonamido)propanoic acid CAS No. 1796902-05-0

3-(6-fluoro-1H-indol-3-yl)-2-(4-iodobenzenesulfonamido)propanoic acid

Cat. No.: B2788035
CAS No.: 1796902-05-0
M. Wt: 488.27
InChI Key: QAEUTXHTYZENDP-UHFFFAOYSA-N
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Description

3-(6-fluoro-1H-indol-3-yl)-2-(4-iodobenzenesulfonamido)propanoic acid is a complex organic compound featuring an indole ring system substituted with a fluorine atom and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium iodide (NaI) for iodination.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both fluorine and iodine atoms. Similar compounds include other indole derivatives and sulfonamide-containing molecules. the combination of these functional groups in this particular compound sets it apart and contributes to its distinct properties and applications.

Properties

IUPAC Name

3-(6-fluoro-1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FIN2O4S/c18-11-1-6-14-10(9-20-15(14)8-11)7-16(17(22)23)21-26(24,25)13-4-2-12(19)3-5-13/h1-6,8-9,16,20-21H,7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEUTXHTYZENDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC(CC2=CNC3=C2C=CC(=C3)F)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FIN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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